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molecular formula C13H12O5 B8660974 2-(2,5-Dihydro-4-methoxy-5-oxo-3-phenyl-2-furyl)acetic acid

2-(2,5-Dihydro-4-methoxy-5-oxo-3-phenyl-2-furyl)acetic acid

Cat. No. B8660974
M. Wt: 248.23 g/mol
InChI Key: LZQYAYALNIMEFX-UHFFFAOYSA-N
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Patent
US04797417

Procedure details

2N Jones reagent (8 ml) was diluted with acetone (12.5 ml). To this solution was added a solution of 5-(2-hydroxyethyl)-3-methoxy-4-phenyl-2(5H)-furanone (1.25 g) in acetone (12.5 ml) at 0° C. over a period of 50 minutes. The mixture was stirred at ambient temperature for 15 minutes and isopropylalcohol (5 ml) was added thereto. The mixture was poured into a mixture of ethyl acetate and water. The organic layer was separated, washed with water and brine, and dried. Evaporation of the solvent gave 2-(2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furyl)acetic acid (865 mg) which was recrystallized from diethyl ether.
Name
Jones reagent
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
5-(2-hydroxyethyl)-3-methoxy-4-phenyl-2(5H)-furanone
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.[OH:14][CH2:15][CH2:16][CH:17]1[O:21][C:20](=[O:22])[C:19]([O:23][CH3:24])=[C:18]1[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(O)(C)C.C(OCC)(=O)C>CC(C)=O.O>[CH3:24][O:23][C:19]1[C:20](=[O:22])[O:21][CH:17]([CH2:16][C:15]([OH:3])=[O:14])[C:18]=1[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:0.1.2|

Inputs

Step One
Name
Jones reagent
Quantity
8 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
12.5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
5-(2-hydroxyethyl)-3-methoxy-4-phenyl-2(5H)-furanone
Quantity
1.25 g
Type
reactant
Smiles
OCCC1C(=C(C(O1)=O)OC)C1=CC=CC=C1
Name
Quantity
12.5 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C(OC1=O)CC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 865 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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